molecular formula C7H7Cl2NO B12453940 (4-Amino-2,5-dichlorophenyl)methanol

(4-Amino-2,5-dichlorophenyl)methanol

Cat. No.: B12453940
M. Wt: 192.04 g/mol
InChI Key: LWGFJFUMXMXXIM-UHFFFAOYSA-N
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Description

(4-Amino-2,5-dichlorophenyl)methanol is an organic compound with the molecular formula C7H7Cl2NO It is a derivative of phenol, where the phenyl ring is substituted with amino and dichloro groups, and a methanol group is attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-2,5-dichlorophenyl)methanol typically involves the reduction of the corresponding aminoketone. One method involves the use of hydrogen in the presence of a platinum oxide catalyst and a promoter such as stannous chloride . The reaction is carried out under a hydrogen atmosphere at room temperature, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2,5-dichlorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino or methanol groups.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atoms can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield a variety of substituted phenylmethanol derivatives.

Scientific Research Applications

(4-Amino-2,5-dichlorophenyl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Amino-2,5-dichlorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and dichloro groups play a crucial role in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Amino-2,5-dichlorophenyl)methanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both amino and dichloro groups, along with the methanol moiety, allows for versatile chemical modifications and a wide range of applications.

Properties

Molecular Formula

C7H7Cl2NO

Molecular Weight

192.04 g/mol

IUPAC Name

(4-amino-2,5-dichlorophenyl)methanol

InChI

InChI=1S/C7H7Cl2NO/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2,11H,3,10H2

InChI Key

LWGFJFUMXMXXIM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)N)Cl)CO

Origin of Product

United States

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